6-Chloro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole
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Overview
Description
6-Chloro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a chloro group at the 6th position and a phenylpiperazine moiety at the 2nd position of the benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole typically involves the condensation of 2-aminothiophenol with 4-phenylpiperazine in the presence of a chlorinating agent. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or acetic acid. The general reaction scheme is as follows:
Step 1: Synthesis of 2-aminothiophenol from o-chloronitrobenzene via reduction.
Step 2: Condensation of 2-aminothiophenol with 4-phenylpiperazine in the presence of a chlorinating agent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazoles with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole involves its interaction with specific molecular targets in the body. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, such as serotonin and dopamine receptors, which may contribute to its potential therapeutic effects. Additionally, the benzothiazole ring can interact with enzymes and other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)-1,3-benzothiazole: Lacks the chloro group at the 6th position.
6-Methyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole: Contains a methyl group instead of a chloro group at the 6th position.
6-Bromo-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole: Contains a bromo group instead of a chloro group at the 6th position.
Uniqueness
The presence of the chloro group at the 6th position in 6-Chloro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole imparts unique chemical and biological properties. The chloro group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs.
Properties
IUPAC Name |
6-chloro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3S/c18-13-6-7-15-16(12-13)22-17(19-15)21-10-8-20(9-11-21)14-4-2-1-3-5-14/h1-7,12H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDWETQQXGZNDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(S3)C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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